molecular formula C16H22N2O3 B5876998 2,2-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide

2,2-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide

Cat. No.: B5876998
M. Wt: 290.36 g/mol
InChI Key: LRXRHUDKZHYVNK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide is an organic compound with the molecular formula C15H22N2O2. This compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a propanamide moiety. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 2-(morpholine-4-carbonyl)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The morpholine ring is known to enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide is unique due to the presence of both the morpholine ring and the propanamide group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and development .

Properties

IUPAC Name

2,2-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)15(20)17-13-7-5-4-6-12(13)14(19)18-8-10-21-11-9-18/h4-7H,8-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXRHUDKZHYVNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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